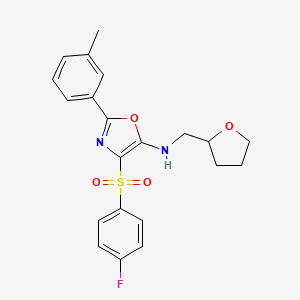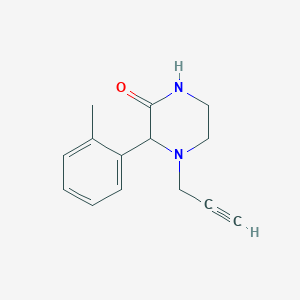
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MPP and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to reduce the levels of pro-inflammatory cytokines, leading to its anti-inflammatory properties. Additionally, it has been found to reduce pain and anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of 3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the reaction of 2-methylphenylpiperazine with propargyl bromide in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-4-prop-2-ynylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-9-16-10-8-15-14(17)13(16)12-7-5-4-6-11(12)2/h1,4-7,13H,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBODIQGFNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)NCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



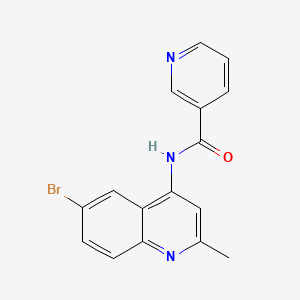
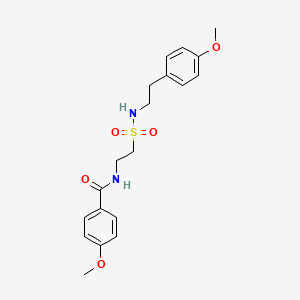

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2658454.png)

![3-Methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2658457.png)
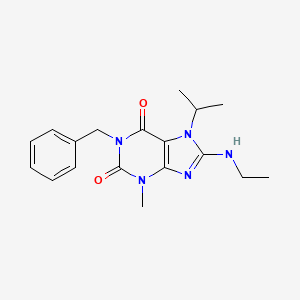
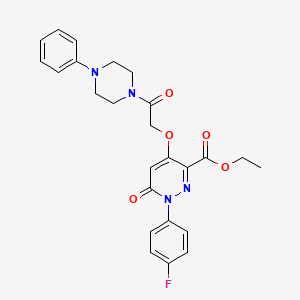
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2658462.png)
